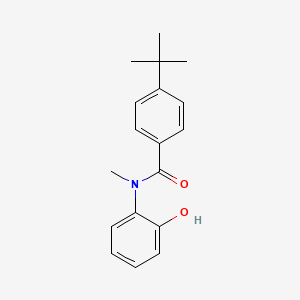
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- is a complex organic compound with a unique structure that includes a benzamide core substituted with tert-butyl, hydroxyphenyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(1,1-dimethylethyl)benzoyl chloride with N-methyl-2-hydroxyaniline under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl-.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the benzamide core provides structural stability. This compound may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents, such as Benzamide, N-(2-hydroxyphenyl)-N-methyl-.
Phenolic compounds: Compounds with hydroxyphenyl groups, such as 4-tert-butylphenol.
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the hydroxyphenyl group provides potential for hydrogen bonding and reactivity.
Eigenschaften
CAS-Nummer |
78339-15-8 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
4-tert-butyl-N-(2-hydroxyphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)14-11-9-13(10-12-14)17(21)19(4)15-7-5-6-8-16(15)20/h5-12,20H,1-4H3 |
InChI-Schlüssel |
USJVJZINUIHWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


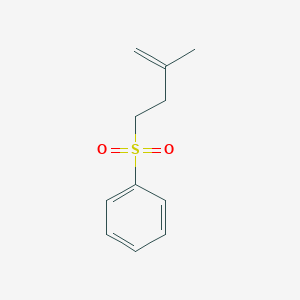
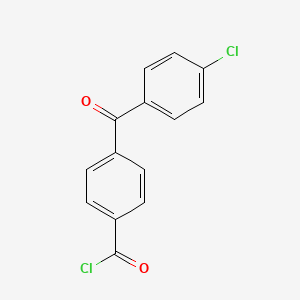
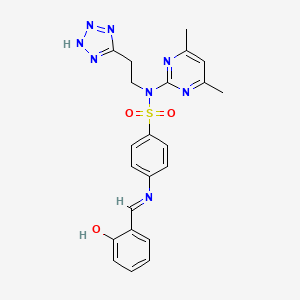
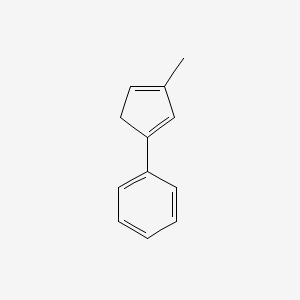
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)

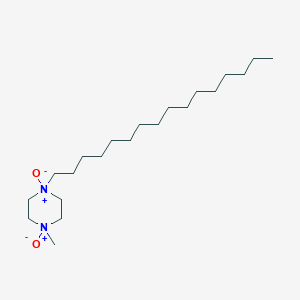
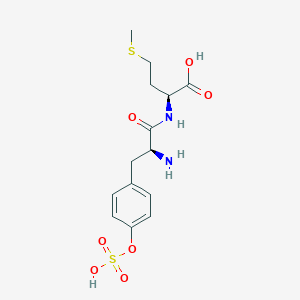

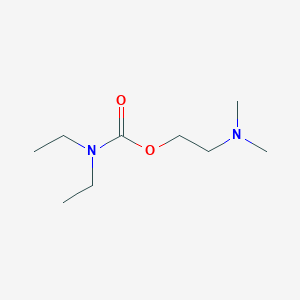
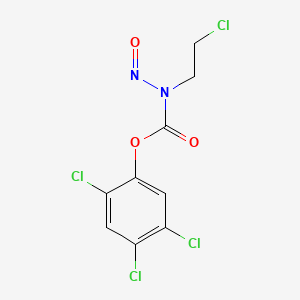
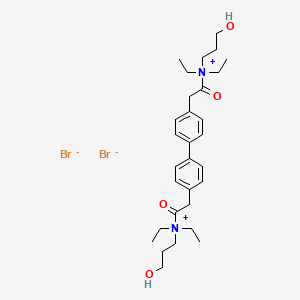
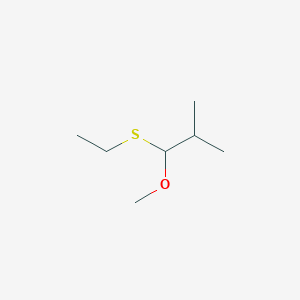
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
